{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Description
Properties
IUPAC Name |
[2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OSi/c1-13-10-14(2)18(15(3)11-13)20(4,5)17-9-7-6-8-16(17)12-19/h6-11,19H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWDPYNFNJUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C)C2=CC=CC=C2CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726229 | |
| Record name | {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947515-76-6 | |
| Record name | {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol typically involves:
- Introduction of the dimethyl(2,4,6-trimethylphenyl)silyl group onto a phenyl precursor.
- Functionalization of the phenyl ring with a hydroxymethyl (-CH2OH) group at the ortho position relative to the silyl substituent.
The key challenge lies in the selective attachment of the bulky dimethyl(2,4,6-trimethylphenyl)silyl moiety and the subsequent or simultaneous installation of the hydroxymethyl group.
Organosilicon Compound Formation
One common approach is the preparation of tri-organo-silane intermediates of the general formula $$ (R1)(R2)(R3)SiZ2 $$, where the substituents include dimethyl and 2,4,6-trimethylphenyl groups. According to patent US20050070730A1, such tri-organo-silane compounds can be synthesized via hydrosilylation or substitution reactions involving chlorosilanes and organometallic reagents.
Hydroxymethyl Group Installation
The hydroxymethyl (-CH2OH) group on the phenyl ring can be introduced through several methods:
- Hydroxymethylation of the phenyl ring: This can be achieved by formylation followed by reduction or direct hydroxymethylation using formaldehyde derivatives.
- Carbonylation reactions: Using carbon monoxide equivalents such as 2,4,6-trichlorophenyl formate or N-formylsaccharin under palladium catalysis to introduce aldehyde intermediates, which can be further reduced to alcohols.
Intramolecular Allylation and Silyl Group Stability
A related synthetic approach involves intramolecular allylation reactions of silyl-substituted acetals, which can be highly diastereoselective and yield silyl-functionalized alcohols. The reaction proceeds via an oxocarbenium ion intermediate and Lewis acid catalysis.
Key points include:
- Formation of an unstable silyl fluoride intermediate that hydrolyzes readily to silanol derivatives.
- The overall process yields silyl-substituted alcohols with good stereochemical control.
- The method achieves overall yields exceeding 80% in two steps.
Although this method is more specific to allylsilanes, it demonstrates the utility of silyl intermediates in constructing hydroxylated organosilicon compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding ketones or carboxylic acids
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Corresponding alcohols or hydrocarbons
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide
Products: Corresponding halides
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include anhydrous solvents, acidic or basic media, and specific oxidizing or reducing agents depending on the desired reaction.
Major Products
The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, hydrocarbons, and halides, depending on the type of reaction and reagents used.
Scientific Research Applications
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol has several scientific research applications, including:
-
Chemistry
- Used as a precursor in the synthesis of other organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential use in drug delivery systems due to its unique chemical properties.
-
Industry
- Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 2,4,6-Trimethylphenyl Groups
The mesityl group is a recurring motif in compounds designed for steric stabilization or tailored reactivity. Key comparisons include:
Table 1: Structural Comparison of Mesityl-Containing Compounds
Key Observations:
- Steric Effects: The mesityl group in this compound likely reduces reactivity at the silicon center, similar to its role in stabilizing the Hoveyda-Grubbs catalyst .
- Functional Group Diversity: Unlike fluorinated acids (e.g., Fluoro(2,4,6-trimethylphenyl)acetic acid), the target compound’s methanol group offers nucleophilic reactivity, enabling esterification or crosslinking .
- Thermal Stability : Silyl-containing compounds like CL1 exhibit high thermal stability in polymer networks, suggesting analogous behavior in the target compound .
Comparison with Silyl-Functionalized Compounds
Silyl groups are pivotal in materials science and catalysis. Notable comparisons include:
Table 2: Silyl Group Functionalization Trends
Key Observations:
- Crosslinking Potential: The target compound’s silyl group may act as a latent crosslinker in polymers, akin to CL1, though its methanol group could introduce additional hydrogen-bonding interactions .
- Electronic Effects : The mesityl group’s electron-donating nature contrasts with nitrile or fluorine substituents, altering solubility and intermolecular interactions .
Functional Group Reactivity: Alcohol vs. Ester
The methanol group in the target compound distinguishes it from mesityl esters (e.g., benzoic acid, 2,4,6-trimethylphenyl ester):
Biological Activity
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol, with the CAS Number 947515-76-6, is a silane derivative that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a dimethylsilyl group attached to a phenyl ring, which is further substituted with a methanol group. Its molecular formula is with a molecular weight of 284.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 947515-76-6 |
| Molecular Formula | C₁₈H₂₄OSi |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | [2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Preliminary studies suggest potential applications in the following areas:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, particularly through modulation of neuroinflammatory responses.
Antioxidant Activity
A study conducted by Nazish et al. (2023) evaluated the antioxidant capacity of various silane derivatives, including this compound. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro.
Anti-inflammatory Effects
Research highlighted in the literature shows that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This inhibition suggests potential therapeutic applications in chronic inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 150 | 90 | 40 |
| IL-6 | 120 | 60 | 50 |
Neuroprotective Properties
In a neurobiology study involving mouse models of neuroinflammation, this compound was shown to reduce microglial activation and promote neuronal survival after oxidative stress exposure. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol?
- Answer : The compound is synthesized via silylation reactions, where a dimethylsilyl group bearing a 2,4,6-trimethylphenyl (mesityl) substituent is introduced to a phenylmethanol precursor. Key steps include:
- Protection of hydroxyl groups to prevent undesired side reactions.
- Grignard or organolithium reagents for silyl group transfer, as seen in organometallic synthesis of related mesityl-containing compounds .
- Purification via column chromatography or recrystallization to achieve >96% purity, as emphasized in high-purity organics preparation .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the silyl group integration and substitution pattern.
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
- X-ray Crystallography : Resolves steric effects of the bulky silyl group, as demonstrated in structurally similar mesityl derivatives .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, Si-C bonds) .
Q. How should this compound be stored to maintain stability?
- Answer :
- Store under inert atmosphere (argon/nitrogen) to prevent oxidation of the silyl group.
- Protect from light and moisture using amber glassware and desiccants, as recommended for analogous alcohols .
- Avoid prolonged exposure to air, which may hydrolyze the silyl ether .
Advanced Research Questions
Q. How does the bulky silyl group influence the compound’s reactivity in catalytic applications?
- Answer : The mesityl-substituted silyl group introduces steric hindrance , which:
- Stabilizes reactive intermediates (e.g., radicals or carbocations) in catalytic cycles.
- Directs regioselectivity in cross-coupling reactions by shielding specific sites on the aromatic ring.
- Enhances thermal stability in organometallic catalysts, as observed in ruthenium complexes with mesityl ligands .
Q. What computational models are used to predict the compound’s electronic and steric effects?
- Answer :
- Density Functional Theory (DFT) : Calculates electron distribution and steric maps to quantify substituent effects.
- Molecular Dynamics (MD) : Simulates interactions in catalytic systems, particularly for mesityl-containing ligands .
- Hammett Parameters : Correlate substituent electronic effects with reaction rates, though steric parameters (e.g., Tolman Cone Angle) are more relevant here .
Q. How can conflicting data on the compound’s acidity be resolved?
- Answer : Discrepancies in acidity measurements may arise from:
- Solvent effects (e.g., polar vs. non-polar media).
- Purity issues : Ensure >96% purity via HPLC or GC-MS, as impurities (e.g., residual acids) can skew results .
- Experimental conditions : Standardize pH measurements under inert atmospheres to avoid oxidation .
Q. What role does this compound play in polymer chemistry or photoinitiation?
- Answer : The mesityl-silyl group may act as a photoinitiator in UV-curable resins, similar to diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide derivatives. Mechanisms include:
- Radical generation under UV light for polymerization.
- Thermal stability for controlled curing processes .
Methodological Considerations
Q. How to optimize reaction yields in silylation reactions involving this compound?
- Answer :
- Use anhydrous conditions and rigorously dry solvents (e.g., molecular sieves).
- Employ catalytic bases (e.g., triethylamine) to neutralize byproducts.
- Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-silylation .
Q. What safety protocols are essential for handling this compound?
- Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
